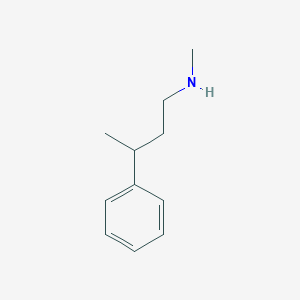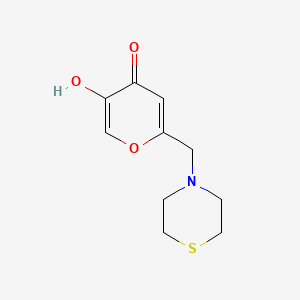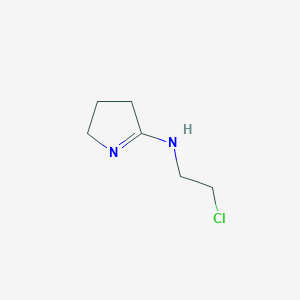
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound’s structure consists of a pyrrolidine ring with a chloroethyl group attached to the nitrogen atom, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dihydro-2H-pyrrole with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and modifications.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine involves the formation of highly reactive aziridinium ions. These ions can alkylate nucleophilic sites in DNA, leading to the formation of DNA adducts and cross-links. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to form DNA adducts makes it a potent anticancer agent, as it can selectively target rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Carmustine (BCNU): Another nitrogen mustard used in cancer treatment.
Lomustine: Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Mechlorethamine: A nitrogen mustard used in chemotherapy.
Uniqueness
N-(2-Chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structure, which allows for selective alkylation of DNA. This selectivity can potentially reduce side effects compared to other nitrogen mustards. Additionally, its pyrrolidine ring provides a scaffold for further chemical modifications, making it a versatile compound for drug development and other applications.
Properties
CAS No. |
61021-89-4 |
|---|---|
Molecular Formula |
C6H11ClN2 |
Molecular Weight |
146.62 g/mol |
IUPAC Name |
N-(2-chloroethyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H11ClN2/c7-3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9) |
InChI Key |
VYIGETPDYVCSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)

![ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12116282.png)
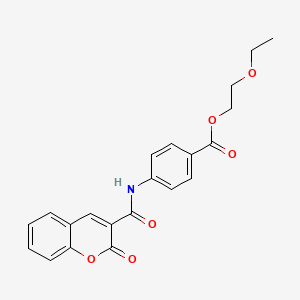

![ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116298.png)
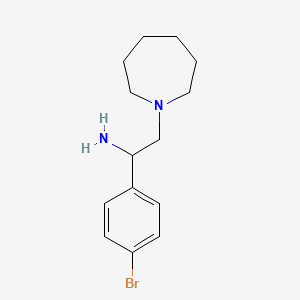

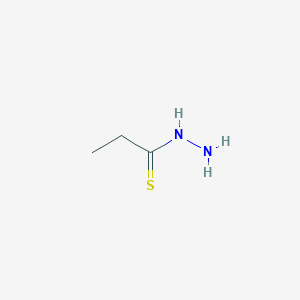
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)
